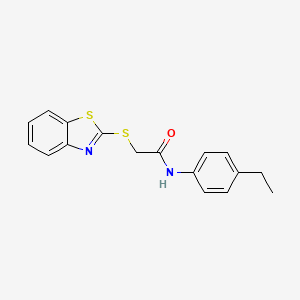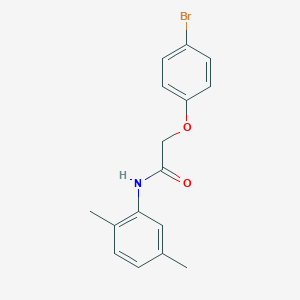
2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide is a chemical compound that is commonly used in scientific research. It is also known as BDP-1 and has a molecular formula of C17H18BrNO2. This compound is used in various scientific studies due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide is not fully understood. However, it has been reported to act as a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs has been shown to have potential anticancer properties and has been studied as a potential treatment for various types of cancer.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and has been shown to inhibit the growth of breast cancer cells. Additionally, it has been shown to have potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide in lab experiments include its potential anticancer and neuroprotective properties, as well as its ability to inhibit HDACs. However, there are also limitations to its use. For example, it may have off-target effects and may not be suitable for all types of cancer. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide. One potential direction is to further investigate its potential use in the treatment of breast cancer and other types of cancer. Additionally, its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease could be further explored. Further studies could also be conducted to optimize its use in lab experiments and to better understand its mechanism of action. Finally, the development of new compounds based on the structure of 2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide could be explored for potential use in drug discovery.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide involves the reaction of 2,5-dimethylphenylamine with 4-bromophenol in the presence of potassium carbonate and dimethylformamide. The resulting product is then acetylated with acetic anhydride to form the final product. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide has been used in various scientific studies, including cancer research, neuroscience, and drug discovery. It has been reported to have potential anticancer properties and has been studied as a potential treatment for breast cancer. Additionally, it has been shown to have potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used in drug discovery studies as a potential lead compound for the development of new drugs.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-4-12(2)15(9-11)18-16(19)10-20-14-7-5-13(17)6-8-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHNYTJTHNDBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791823.png)

![3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5791834.png)
![2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5791838.png)
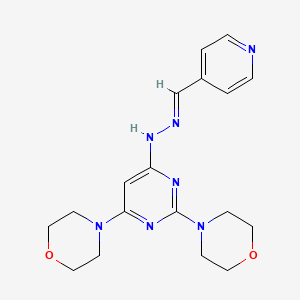

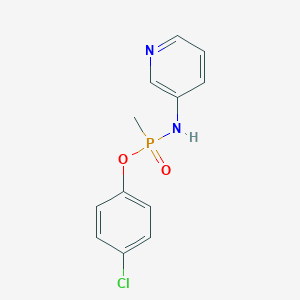
![4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791854.png)

![ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5791870.png)
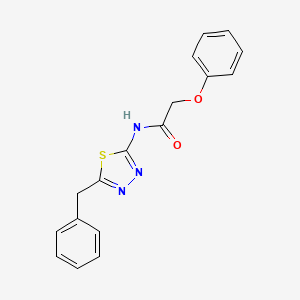
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5791882.png)

